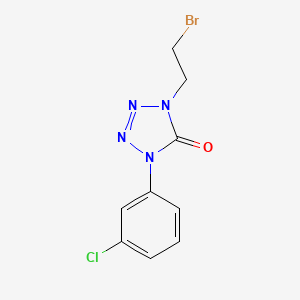

1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrazole derivatives, similar to 1-(2-Bromoethyl)-4-(3-Chlorophenyl)-1,4-Dihydro-5H-Tetrazol-5-one, often involves the cyclization of nitriles under various conditions. The process may involve the use of sodium azide (NaN3) and an appropriate acid or base catalyst. The details of the synthesis process would depend on the specific substituents and the desired yield and purity of the compound.

Molecular Structure Analysis

Tetrazole derivatives typically have a planar five-membered ring system comprising four nitrogen atoms and one carbon atom. The presence of substituents like bromoethyl and chlorophenyl can influence the overall molecular geometry, electronic distribution, and intermolecular interactions. X-ray crystallography studies are often employed to determine the precise molecular structure and conformations of such compounds (Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Molecular Docking and Cyclooxygenase-2 Inhibition

Tetrazole derivatives have been explored for their potential biological activity, particularly in docking studies related to the inhibition of cyclooxygenase-2 (COX-2) enzyme. Al-Hourani et al. (2015) investigated the crystal structure of two tetrazole derivatives, highlighting their planar structure and the potential for biological activity through molecular docking studies. These findings suggest that similar compounds, including "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one," could be studied for their interaction with biological enzymes and potential as COX-2 inhibitors, pointing towards applications in developing new pharmaceuticals (Al-Hourani et al., 2015).

Metal–Organic Coordination Polymers

The construction of metal–organic coordination polymers using tetrazole derivatives presents another avenue of research. Sun et al. (2013) synthesized and characterized various metal–organic coordination polymers using substituted tetrazole–benzoate ligands. These compounds demonstrated diverse characteristics based on different metal centers and ligand substituents, including luminescent properties and magnetic behaviors. This research highlights the potential of utilizing "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one" in the synthesis of coordination polymers with possible applications in materials science, particularly in the development of new luminescent materials or magnetic materials (Sun et al., 2013).

Synthesis of Precursors to Tetrazole Monomers

Egorov et al. (2020) explored the alkylation of 1H-tetrazole and its derivatives with halogenated alcohols, leading to precursors for various tetrazole monomers. This research underscores the synthetic utility of tetrazole compounds in preparing precursors for further chemical synthesis, potentially applicable in polymer science and materials chemistry. The methodologies described could be adapted to synthesize derivatives of "1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one" for various applications, including the development of new polymers or materials with unique properties (Egorov et al., 2020).

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)-4-(3-chlorophenyl)tetrazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN4O/c10-4-5-14-9(16)15(13-12-14)8-3-1-2-7(11)6-8/h1-3,6H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYHKJITZBLMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)N(N=N2)CCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromoethyl)-4-(3-chlorophenyl)-1,4-dihydro-5H-tetrazol-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)

![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![5-butyl-1-(2-methoxyphenyl)-4-[(4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5570609.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570637.png)

![1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5570682.png)

![1-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5570684.png)